molecular formula C4H5ClF2O4S B2781175 Ethyl 2-chlorosulfonyl-2,2-difluoroacetate CAS No. 18328-81-9

Ethyl 2-chlorosulfonyl-2,2-difluoroacetate

Cat. No.: B2781175
CAS No.: 18328-81-9
M. Wt: 222.59
InChI Key: HXKDZCUAUWQNLE-UHFFFAOYSA-N
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Description

Ethyl 2-chlorosulfonyl-2,2-difluoroacetate is a chemical compound with the molecular formula C4H5ClF2O4S. It is characterized by the presence of a chlorosulfonyl group and two fluorine atoms attached to an ethyl acetate backbone. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Mechanism of Action

Pharmacokinetics

Based on its chemical properties, it can be hypothesized that it might be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of Ethyl 2-chlorosulfonyl-2,2-difluoroacetate. For instance, its stability might be affected by exposure to light or high temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chlorosulfonyl-2,2-difluoroacetate typically involves the reaction of chlorodifluoroacetic acid with ethanol in the presence of a catalyst such as toluene-4-sulfonic acid. The reaction is carried out in dichloromethane at temperatures ranging from 20 to 33°C for approximately 38.5 hours under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as fractional distillation can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chlorosulfonyl-2,2-difluoroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions:

Major Products:

    Substitution: Ethyl bromodifluoroacetate.

    Reduction: Various reduced derivatives depending on the reducing agent used.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

Ethyl 2-chlorosulfonyl-2,2-difluoroacetate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Ethyl 2-chlorosulfonyl-2,2-difluoroacetate is unique due to the presence of both chlorosulfonyl and difluoroacetate groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable reagent in various industrial and research applications.

Properties

IUPAC Name

ethyl 2-chlorosulfonyl-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClF2O4S/c1-2-11-3(8)4(6,7)12(5,9)10/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKDZCUAUWQNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClF2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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